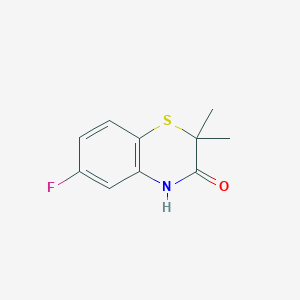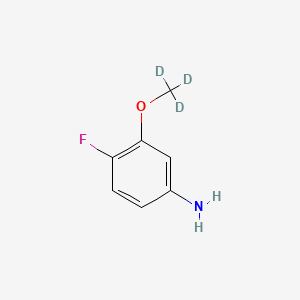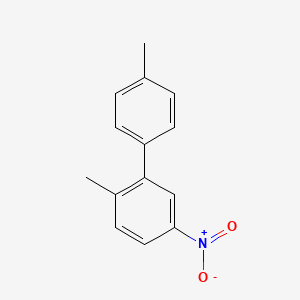
Ethyl 3-(hydroxymethyl)indoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(hydroxymethyl)indoline-3-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in various natural products and pharmaceuticals due to their diverse biological activities
Vorbereitungsmethoden
The synthesis of Ethyl 3-(hydroxymethyl)indoline-3-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of indole-3-carboxylic acid with ethyl chloroformate in the presence of a base, followed by reduction of the resulting ester to introduce the hydroxymethyl group . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3-(hydroxymethyl)indoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(hydroxymethyl)indoline-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex indole derivatives, which are valuable in organic synthesis and drug development.
Biology: This compound is used in the study of biological pathways involving indole derivatives, contributing to the understanding of their roles in cellular processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-(hydroxymethyl)indoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(hydroxymethyl)indoline-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique combination of functional groups, which allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
ethyl 3-(hydroxymethyl)-1,2-dihydroindole-3-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-11(15)12(8-14)7-13-10-6-4-3-5-9(10)12/h3-6,13-14H,2,7-8H2,1H3 |
InChI-Schlüssel |
PHMSNQLCNAIVJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CNC2=CC=CC=C21)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(Z)-1H-indol-3-ylmethylideneamino]propanamide](/img/structure/B14041818.png)



![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)


